molecular formula C9H10N2OS B8412035 2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one

2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one

Cat. No.: B8412035
M. Wt: 194.26 g/mol
InChI Key: JJBHZFRAKJLYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one is a heterocyclic compound from the thiazolo-pyridinone class, characterized by a fused bicyclic system combining thiazole and pyridinone rings. It has a molecular formula of C9H10N2OS and a molecular weight of 194.26 g/mol . This compound is of significant interest in pharmacological research, particularly in oncology, due to its potent inhibitory effects on key kinases. Studies have highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives as inhibitors of the c-KIT enzyme, which is often mutated in gastrointestinal stromal tumors (GISTs). One compound in this class demonstrated superior activity compared to imatinib, with an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant and a GI50 value of 1.15 μM on HMC1.2 cells harboring c-KIT mutations . Further research applications include its role as a phosphoinositide 3-kinase (PI3K) inhibitor. A representative derivative showed strong activity against PI3Kα with an IC50 of 3.6 nM. Molecular docking studies indicate that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP-binding pocket of PI3Kα, forming crucial hydrogen bonds that enhance its inhibitory activity . Beyond kinase inhibition, derivatives of this scaffold have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, as well as causing cell cycle arrest at various phases, contributing to their antiproliferative effects . Attention: This product is for research use only. It is not intended for human or veterinary use. Researchers can click on QUICK INQUIRY to receive a quote from our team of experts .

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-propyl-4H-[1,3]thiazolo[5,4-b]pyridin-7-one

InChI

InChI=1S/C9H10N2OS/c1-2-3-7-11-8-6(12)4-5-10-9(8)13-7/h4-5H,2-3H2,1H3,(H,10,12)

InChI Key

JJBHZFRAKJLYOP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(S1)NC=CC2=O

Origin of Product

United States

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives, including 2-Propyl-4H-thiazolo[5,4-b]pyridin-7-one, as inhibitors of various kinases involved in cancer progression. Notably, these compounds have shown promise against the c-KIT enzyme, which is often mutated in gastrointestinal stromal tumors (GISTs).

  • Case Study: c-KIT Inhibition
    A study synthesized 31 thiazolo[5,4-b]pyridine derivatives and evaluated their inhibitory effects on c-KIT. The compound labeled 6r exhibited an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib, a standard treatment for GISTs. Additionally, it demonstrated a GI50 value of 1.15 μM on HMC1.2 cells with mutations in c-KIT .

PI3K Inhibition

Another significant application of this compound derivatives is their role as phosphoinositide 3-kinase (PI3K) inhibitors.

  • Case Study: Structure-Activity Relationship (SAR)
    A representative compound from this class showed an IC50 of 3.6 nM against PI3Kα. Molecular docking studies indicated that the thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of PI3Kα, forming crucial hydrogen bonds that enhance its inhibitory activity .

Apoptosis Induction

Studies have demonstrated that compounds derived from this scaffold can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Cell Cycle Arrest

Research indicates that treatment with these compounds leads to cell cycle arrest at various phases, contributing to their antiproliferative effects .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

ApplicationTarget KinaseIC50 ValueNotes
c-KIT Inhibitionc-KIT4.77 μMSuperior to imatinib for GISTs
PI3K InhibitionPI3Kα3.6 nMStrong binding interactions identified via docking
Apoptosis InductionVarious cancersN/AInduces caspase activation and cell death
Cell Cycle ArrestVarious cancersN/ALeads to significant reductions in proliferating cells

Comparison with Similar Compounds

Key Observations :

  • Regiochemical Variations : The position of the thiazole ring fusion (e.g., [5,4-b] vs. [4,5-b]) impacts electronic properties and reactivity. For example, 3H-thiazolo[4,5-b]pyridin-2-ones exhibit cytotoxicity when modified with methyl or phenylazo groups at positions 5 and 6 , whereas dihydroisoxazolo[5,4-b]pyridines form angular heterocycles under acidic conditions .
  • Synthetic Flexibility: RhIII-catalyzed methods enable precise regiocontrol for pyrrolo-pyridinones , whereas thiazolo-pyridinones rely on cyclocondensation, which may limit substituent diversity compared to transition-metal catalysis.

Pharmacological and Functional Comparisons

Key Observations :

  • Anticancer Potential: Thiazolo[4,5-b]pyridin-2-ones demonstrate structure-activity relationships (SARs), where electron-withdrawing groups (e.g., phenylazo) enhance cytotoxicity . The 2-propyl group in the target compound may modulate lipophilicity and membrane permeability.
  • Antimicrobial Activity: Thieno-pyridinones like compound 29 exhibit potent MetRS inhibition, suggesting that sulfur-containing fused pyridinones are promising scaffolds for antimicrobial development .

Stability and Reactivity

  • Dihydro vs.
  • Stereoelectronic Effects: The thiazole sulfur in 2-propyl-4H-thiazolo[5,4-b]pyridin-7-one may enhance electron density at the pyridinone carbonyl, influencing reactivity in nucleophilic or electrophilic reactions compared to isoxazole or thiophene analogs.

Preparation Methods

Step 1: Thiazole Ring Synthesis

  • React α-bromoketones with thiourea in ethanol under reflux to form 2-aminothiazoles.

  • Introduce the propyl group via alkylation using 1-bromopropane and a base (e.g., NaH) in THF.

Step 2: Pyridinone Annulation

  • Condense the 2-propylthiazole with a pyridinone precursor (e.g., 2-chloro-3-nitropyridine) using a palladium catalyst.

  • Reduce the nitro group and cyclize via intramolecular amide bond formation.

This method offers flexibility in modifying substituents but requires 4–5 steps, with an overall yield of 30–40%.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield RangeReaction TimeKey AdvantagesLimitations
SNAr + Smiles Rearrangement60–75%6–8 hoursHigh atom economy; minimal byproductsRequires electron-deficient pyridines
Microwave-Assisted70–85%20–40 minutesRapid synthesis; high puritySpecialized equipment required
Multi-Step Synthesis30–40%24–48 hoursModular; allows late-stage functionalizationLow overall yield; complex purification

Q & A

Q. Q: What synthetic methodologies are commonly employed for constructing the thiazolo[5,4-b]pyridin-7-one core?

A: The thiazolo[5,4-b]pyridin-7-one scaffold is typically synthesized via cyclocondensation or transition-metal-catalyzed annulation. For example:

  • [3 + 3] Cyclocondensation : Reacting 4-iminothiazolidone-2 with ketones (e.g., acetylacetone) in methanol under sodium methylate catalysis yields substituted thiazolo-pyridinones. This method allows regiocontrol and functionalization at the 5- and 7-positions .
  • RhIII-catalyzed cascade reactions : Picolinamide derivatives undergo oxidative alkenylation/annulation to form fused heterocycles. While not directly applied to 2-propyl derivatives, this approach demonstrates precise stereoselectivity and scalability for analogous systems .

Q. Key characterization tools :

  • NMR/HRMS : Confirm regiochemistry and substituent placement.
  • X-ray crystallography : Resolve ambiguities in fused-ring systems (e.g., see RCSB PDB entries for related pyrrolo-pyridinones ).

Advanced Synthesis: Regioselectivity and Functionalization Challenges

Q. Q: How can regioselectivity issues during functionalization of the thiazolo-pyridinone core be addressed?

A: Regioselectivity is influenced by catalyst choice and electronic effects:

  • Electron-donating groups (e.g., methyl, propyl) at the 4-position direct electrophilic substitutions to the 5- or 7-positions.
  • RhIII catalysts : Enable selective C–H activation at sterically accessible sites, as shown in pyrrolo-pyridine syntheses .
  • Protecting group strategies : Use of trityl or morpholine groups (e.g., in pyrrolidinone derivatives ) minimizes side reactions during multi-step syntheses.

Q. Example optimization :

Reaction ConditionYield (%)Regioselectivity
NaOMe, MeOH, RT655-methyl dominant
RhCl3, DCE, 80°C787-alkyl dominant

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q: What structural features of thiazolo-pyridinones correlate with anticancer activity?

A: SAR studies on 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one reveal:

  • 5- and 7-alkyl groups : Enhance cytotoxicity by improving lipophilicity and membrane permeability.
  • Azo substituents (e.g., 6-phenylazo): Modulate DNA intercalation potential, with IC50 values ranging from 1.2–8.7 μM in leukemia cell lines .
  • 3-position modifications : Substitution with polar groups (e.g., –OH, –NH2) reduces activity, suggesting hydrophobic interactions dominate target binding.

Q. Data from cytotoxicity assays :

CompoundHCT-116 IC50 (μM)MCF-7 IC50 (μM)
5,7-Dimethyl derivative4.35.1
6-Phenylazo derivative1.22.8

Computational Modeling for Target Prediction

Q. Q: How can computational tools predict the biological targets of 2-propyl-4H-thiazolo[5,4-b]pyridin-7-one?

A:

  • Molecular docking : Use PubChem-derived 3D structures (e.g., InChIKey: QSWPLXYGSSHRGL ) to simulate binding with kinases or GPCRs.
  • ADMET prediction : Tools like ACD/Percepta estimate logP (~2.8) and CNS permeability, guiding lead optimization .
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological environments.

Handling Contradictory Data in Biological Assays

Q. Q: How should researchers resolve discrepancies in reported cytotoxicities of thiazolo-pyridinone derivatives?

A: Contradictions often arise from assay conditions or impurity profiles:

  • Re-evaluate purity : Use HPLC-MS to confirm compound integrity (≥95% purity recommended) .
  • Standardize assays : Compare results under identical cell lines/passage numbers (e.g., HCT-116 vs. HeLa).
  • Control for solvent effects : DMSO concentrations >0.1% may artifactually suppress activity .

Safety and Handling Protocols

Q. Q: What safety precautions are critical when handling this compound?

A:

  • PPE : Wear nitrile gloves, flame-retardant lab coats, and respiratory protection if aerosolization is possible .
  • Decontamination : Use 10% sodium bicarbonate for spills.
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidative degradation .

Advanced Analytical Techniques for Degradation Studies

Q. Q: What methods identify degradation products of thiazolo-pyridinones under physiological conditions?

A:

  • LC-QTOF-MS : Detects oxidative metabolites (e.g., sulfoxide formation at the thiazole sulfur).
  • Stability testing : Incubate in simulated gastric fluid (pH 2.0) and monitor via UV-Vis (λmax ~270 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.